molecular formula C8H11NO3S B13061596 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid

2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid

Cat. No.: B13061596
M. Wt: 201.25 g/mol
InChI Key: AIHQPSIXBGQAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group at the 3-position of the thiazole ring and a methyl group at the 2-position of the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid typically involves multi-step reactions. One common method includes the reaction of 3-methoxy-1,2-thiazole with appropriate reagents to introduce the propanoic acid moiety. The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium tetrahydroborate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the propanoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 3-Methoxy-1,2-thiazol-5-yl)methanol
  • (2E)-3-(3-Methoxy-1,2-thiazol-5-yl)prop-2-enoic acid
  • (3-Methoxy-1,2-thiazol-5-yl)boronic acid

Comparison: Compared to these similar compounds, 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid is unique due to the presence of both a methoxy group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(3-methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H11NO3S/c1-8(2,7(10)11)5-4-6(12-3)9-13-5/h4H,1-3H3,(H,10,11)

InChI Key

AIHQPSIXBGQAKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NS1)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.